![molecular formula C12H14ClN3O2 B2893042 6-(5-氯嘧啶-2-基)-6-氮杂螺[3.4]辛烷-8-羧酸 CAS No. 2034520-17-5](/img/structure/B2893042.png)

6-(5-氯嘧啶-2-基)-6-氮杂螺[3.4]辛烷-8-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

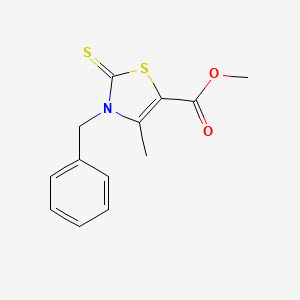

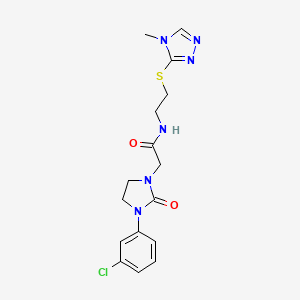

The compound “6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid” is a complex organic molecule. It contains a pyrimidine ring, which is a type of heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . It also contains a spirocyclic structure (azaspiro[3.4]octane), which is a type of cyclic compound where two rings share a single atom .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a pyrimidine ring with a chlorine atom at the 5-position, connected to a spirocyclic structure at the 6-position, and a carboxylic acid group at the 8-position of the spirocycle .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing chlorine atom on the pyrimidine ring, as well as the electron-donating properties of the nitrogen in the azaspiro[3.4]octane structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could enhance its solubility in polar solvents, while the aromatic pyrimidine ring could contribute to its stability .科学研究应用

Antitubercular Drug Development

The core structure of 6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid has been utilized in the development of potent antitubercular leads. By exploring diverse variants of the molecular periphery, including various azole substituents, researchers have identified compounds with significant in vitro inhibitory activities against Mycobacterium tuberculosis H37Rv .

Diversity-Oriented Synthesis

This compound serves as a building block in diversity-oriented synthesis strategies. It allows for the generation of a wide variety of derivatives with potential biological activities. The flexibility in modifying the molecular periphery enables the creation of a library of compounds for high-throughput screening against various biological targets .

Nitrofuran Carboxamide Chemotype Exploration

The compound’s framework is instrumental in the exploration of the nitrofuran carboxamide chemotype. This exploration is crucial for identifying new antimycobacterial agents that are effective against multidrug-resistant strains of tuberculosis while also reducing systemic toxicity .

Enzyme Inhibition Studies

Due to its unique structure, the compound can be used to study enzyme inhibition. It can act as a scaffold for developing enzyme inhibitors that can be used to understand disease mechanisms or as therapeutic agents .

Chemical Biology Probes

Researchers can use this compound to create chemical probes that help in understanding cellular processes. These probes can be designed to bind to specific proteins or DNA sequences, allowing scientists to track and study the dynamics of these molecules within cells .

Medicinal Chemistry

In medicinal chemistry, the compound’s structure can be modified to enhance its drug-like properties, such as solubility, stability, and bioavailability. This optimization is essential for the development of new medications .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

6-(5-chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O2/c13-8-4-14-11(15-5-8)16-6-9(10(17)18)12(7-16)2-1-3-12/h4-5,9H,1-3,6-7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUQGOCAXYAAPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CN(CC2C(=O)O)C3=NC=C(C=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrazol-3-amine](/img/structure/B2892959.png)

![N-(1-acetylpiperidin-4-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2892964.png)

![2-(4-methoxybenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2892965.png)

![Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2892966.png)

![(E)-4-(Dimethylamino)-N-[[1-[2-hydroxyethyl(methyl)amino]cyclohexyl]methyl]but-2-enamide](/img/structure/B2892976.png)

![7-(4-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2892977.png)